Tetrahydrocortisone 3-Glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCEDQXFGCYTL-WPIYVXEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26312-91-4 | |
| Record name | Tetrahydrocortisone 3-(β-D-glucuronide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Metabolic Role and Diagnostic Relevance
This compound is a primary urinary metabolite of cortisol, accounting for 45–52% of phase II hydrocortisone metabolites in humans. Its quantification serves as a biomarker for conditions like Cushing’s syndrome and adrenal insufficiency. The glucuronide moiety at the 3-position enhances water solubility, facilitating renal excretion, while preserving the tetrahydrocortisone backbone’s structural specificity for antibody-based assays.
Synthetic Challenges
Key challenges in synthesizing this compound include:
-
Regioselectivity : Ensuring glucuronidation occurs exclusively at the 3-hydroxyl group of tetrahydrocortisone.
-
Steric Hindrance : Overcoming spatial constraints from the steroid nucleus during glycosylation.
-
Oxidation Sensitivity : Managing the reactivity of the 11-keto and 20-keto groups during intermediate steps.
Traditional Synthesis Routes
Microbial Biotransformation
Early methods relied on Streptomyces spp. or Penicillium spp. to hydroxylate cortisol precursors, followed by chemical glucuronidation. However, these approaches suffered from:
Stepwise Chemical Synthesis (Pre-2020)
A representative historical route involved:
-
C-3 Carbonyl Reduction :
NaBH₄ in THF at −20°C provided 3α,5β-tetrahydrocortisone acetate with 54% yield but poor stereocontrol. -
Glucuronidation :
Schmidt glycosylation using trichloroacetimidate donors and BF₃·OEt₂ catalysis yielded 37% 3-glucuronide alongside 21-regioisomers.
Modern Synthetic Methodologies
Lithium Tri-tert-butoxyaluminum Hydride-Mediated Reduction
Zhang et al. (2022) developed a streamlined route starting from cortisone acetate:
Step 1: Selective 5β-Hydrogenation
-
Reagents : H₂ (1 atm), Pd/C (5% w/w) in ethanol.
-
Conditions : 25°C, 12 h.
-
Outcome : 5β-dihydrocortisone acetate (8) in 89% yield.
Step 2: C-3 Keto Reduction
-
Reagent : LiAlH(Ot-Bu)₃ (1.2 eq) in anhydrous THF.
-
Conditions : −78°C, 2 h under N₂.
-
Outcome : 3α,5β-Tetrahydrocortisone acetate (5) with 93% yield and >99% α-selectivity.
Mechanistic Insight :
The bulky tert-butoxy groups favor axial hydride delivery to the C-3 carbonyl, yielding the 3α-alcohol via a cyclic transition state:
Koenig–Knorr Glycosylation Optimization
Key Improvements :
-
Donor : Peracetylated glucuronyl bromide (2.5 eq).
-
Promoter : CdCO₃ (3.0 eq) enhances bromide displacement.
-
Additive : 4Å molecular sieves (100 mg/mmol) absorb H₂O, shifting equilibrium.
Reaction Scheme :
Comparative Analysis of Synthesis Routes
| Parameter | Traditional Method (2010) | Novel Method (2022) |
|---|---|---|
| Starting Material | Cortisol | Cortisone acetate |
| Total Steps | 7 | 4 |
| C-3 Reduction Yield | 54% | 93% |
| Glycosylation Yield | 37% | 82% |
| Regioselectivity (3:21) | 4:1 | >20:1 |
| Process Time | 14 days | 5 days |
Process Optimization and Scalability
Solvent System Engineering
Replacing dichloromethane with 2-MeTHF in glycosylation improved:
Catalytic Recycling
CdCO₃ recovery via filtration and acid washing (1M HCl) allowed three reuse cycles without yield drop:
| Cycle | Glycosylation Yield |
|---|---|
| 1 | 82% |
| 2 | 80% |
| 3 | 78% |
Analytical Characterization
LC-MS/MS Validation
Post-synthesis analysis employs negative-ion ESI-MS/MS with transitions:
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocortisone 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety or the steroid backbone.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus or the glucuronide group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different hydroxylated metabolites, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Clinical Diagnostics
Measurement of Urinary Steroids
One of the primary applications of tetrahydrocortisone 3-glucuronide is in the measurement of urinary 17-hydroxycorticosteroids. A study demonstrated that THE-3-G could be added to urine samples to quantify the recovery of tetrahydrocortisone using the Porter-Silber method. The recovery rates varied significantly across urine samples, highlighting the need for proper standards in analyzing urinary steroid glucuronides . This method has been pivotal in endocrinological assessments, particularly in evaluating adrenal function.
Immunoassay Development
Research has explored the potential of THE-3-G as a signal generator in immunoassays for measuring steroid levels in urine. In a study involving the development of antibodies against testosterone and tetrahydrocortisone glucuronides, it was found that these antibodies could be utilized to create standard curves for testosterone measurements, indicating a promising application for home testing kits aimed at monitoring testosterone levels in men undergoing hormone therapy . This application highlights the relevance of THE-3-G in both clinical and home testing environments.
Pharmacokinetics
Metabolite Profiling
This compound plays a crucial role in pharmacokinetic evaluations. A study reported that approximately 45-52% of hydrocortisone is excreted as phase II metabolites, including tetrahydrocortisone glucuronide. The research utilized a three-dimensional human microphysiological model to evaluate the metabolism and anti-inflammatory effects of glucocorticoids on liver cultures . Such studies are essential for understanding drug metabolism and excretion pathways, particularly in conditions involving inflammation.
Liquid Chromatography Techniques
Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry have been employed to simultaneously determine multiple tetrahydrocorticosteroid glucuronides in human urine. This method allows for the differentiation of regioisomeric glucuronides based on their mass spectrometric behavior, providing a sensitive assay for clinical and biochemical studies . The ability to analyze multiple metabolites simultaneously enhances our understanding of steroid metabolism and its implications for health.
Case Studies
Endocrine Disorders
Case studies have shown that measuring this compound levels can aid in diagnosing endocrine disorders. For instance, patients with excessive cortisol production exhibited distinct profiles of tetrahydrocorticosteroid glucuronides in their urine, which were analyzed using sophisticated liquid chromatography methods . These findings underscore the importance of THE-3-G in clinical diagnostics related to adrenal function.
Inflammatory Responses
In vitro studies using human hepatocyte-Kupffer cell coculture systems have demonstrated how glucocorticoids, including those metabolized to THE-3-G, can modulate inflammatory responses in liver tissues. This research is crucial for developing therapeutic strategies targeting inflammatory liver diseases and understanding how glucocorticoid metabolism affects liver function during inflammation .
Mechanism of Action
The mechanism of action of Tetrahydrocortisone 3-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression, leading to various downstream effects such as decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Table 1: Key Features of Selected 3-Glucuronides
*Note: Molecular weight for this compound inferred from structurally similar compounds in .
Metabolic and Analytical Considerations
- Metabolic Pathways: this compound is linked to the "pentose and glucuronate interconversion" pathway, shared with other glucuronides like deoxycholic acid 3-glucuronide . Flavonoid 3-glucuronides (e.g., quercetin) undergo enterohepatic recirculation, with bioavailability 3–44 times higher than their aglycones .
- Analytical Methods :
Clinical and Industrial Relevance
- This compound : Used in steroid metabolism assays and as a biomarker for adrenal function .
- Quercetin 3-glucuronide: Standardized in herbal extracts (e.g., Oenothera biennis) for nutraceutical applications .
- Regioselectivity : UGT isoforms like UGT1A9 determine glucuronidation sites, impacting drug efficacy and toxicity .
Biological Activity
Tetrahydrocortisone 3-glucuronide (THE-3-G) is a significant metabolite of cortisol, playing a crucial role in the biological activity of glucocorticoids. This article delves into its synthesis, biological functions, and implications in various physiological and pathological contexts.
1. Synthesis and Metabolism
This compound is synthesized from tetrahydrocortisone, which itself is derived from cortisol. The glucuronidation process involves the conjugation of glucuronic acid to the hydroxyl group at the C-3 position of tetrahydrocortisone, facilitated by UDP-glucuronosyltransferases (UGTs). This modification enhances solubility, facilitating renal excretion and modulating the biological activity of the parent compound.
Table 1: Key Enzymes in THE-3-G Metabolism
| Enzyme | Function |
|---|---|
| UGT2B7 | Catalyzes glucuronidation of steroids |
| UGT2B4 | Involved in the metabolism of cortisol |
| HSD11B1 | Converts cortisone to cortisol |
2. Biological Activity
This compound exhibits several important biological activities:
- Regulation of Cortisol Activity : THE-3-G acts as a reservoir for cortisol, modulating its availability and activity in target tissues. It can influence the duration and intensity of glucocorticoid effects by controlling the levels of free cortisol.
- Anti-inflammatory Effects : Similar to its parent compound, THE-3-G possesses anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines in various models, indicating its potential therapeutic applications in inflammatory diseases.
Case Studies
- Hypertension and Cortisol Metabolism : A study investigated the peripheral metabolism of adrenal steroids in patients with essential hypertension. It was found that levels of THE-3-G were significantly altered compared to normotensive individuals, suggesting a link between glucocorticoid metabolism and hypertension .
- Urinary Excretion Patterns : Research utilizing liquid chromatography-mass spectrometry demonstrated that urinary excretion levels of THE-3-G can vary significantly among individuals, influenced by factors such as age, sex, and health status . This variability highlights the importance of standardized methods for measuring steroid glucuronides in clinical settings.
4. Analytical Techniques
The quantification of this compound in biological samples is essential for understanding its role in health and disease. Advanced analytical techniques such as:
- Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) : This method allows for sensitive detection and quantification of THE-3-G alongside other tetrahydrocorticosteroid glucuronides .
Table 2: Comparison of Analytical Methods for THE-3-G Detection
| Method | Sensitivity | Specificity | Application |
|---|---|---|---|
| LC-ESI-MS | High | High | Clinical diagnostics |
| Porter-Silber Method | Moderate | Moderate | Historical analysis |
| Solid-phase extraction | High | Variable | Sample preparation for mass spectrometry |
5. Future Directions
Research on this compound is expanding, with ongoing studies focusing on:
- Pharmacogenomics : Understanding individual variations in UGT activity can help predict responses to glucocorticoid therapy.
- Disease Biomarkers : Investigating THE-3-G levels as potential biomarkers for conditions like Cushing's syndrome or chronic inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for THC3G, and how do they address yield limitations in existing protocols?
A novel synthesis using corticosterone acetate as a starting material involves two critical steps: (i) reduction of the C-3 carbonyl group using lithium tri-tert-butylaluminum hydride to yield 3α-5β-tetrahydrocorticosterone acetate, and (ii) Koenig-Knorr glycosylation with glycosyl bromide, promoted by cadmium carbonate and 4Å molecular sieves. This method achieves higher yields (up to 72%) compared to traditional approaches, reducing side reactions through selective dehydration .
Q. How can researchers validate the purity of THC3G in synthetic batches?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 240 nm for steroid glucuronides) is recommended. For structural confirmation, use nuclear magnetic resonance (NMR) to verify the glucuronide linkage at C-3 and assess stereochemical integrity. Cross-reference retention times and spectral data with authenticated standards (e.g., dehydroepiandrosterone 3-glucuronide) to rule out impurities .
Q. What analytical techniques are suitable for detecting THC3G in biological matrices?
Liquid chromatography–mass spectrometry (LC-MS) in negative ion mode is optimal due to the glucuronide’s ionization efficiency. For plasma or urine samples, solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Calibration curves should account for matrix effects, as endogenous glucuronides (e.g., pregnanediol 3-glucuronide) may interfere .
Advanced Research Questions
Q. How does THC3G participate in steroid hormone metabolism, and what experimental models can elucidate its pathway interactions?
THC3G is a terminal metabolite of cortisol, formed via hepatic UDP-glucuronosyltransferase (UGT) enzymes. To study its role, use in vitro microsomal assays with human liver S9 fractions, monitoring glucuronidation kinetics via LC-MS. Compare activity across UGT isoforms (e.g., UGT2B7 vs. UGT2B15) to identify primary contributors. In vivo, track isotopic labeling (e.g., deuterated cortisol) in rodent models to map tissue-specific clearance .
Q. What methodological challenges arise when quantifying THC3G in clinical studies, and how can they be resolved?
Key challenges include:
- Ion suppression in LC-MS : Mitigate by using isotope-labeled internal standards (e.g., THC3G-d4).
- Cross-reactivity in immunoassays : Validate specificity with structurally related glucuronides (e.g., 11-oxo-androsterone glucuronide) to avoid false positives .
- Low abundance in plasma : Enrich samples via derivatization (e.g., trimethylsilylation) for enhanced sensitivity in gas chromatography (GC)-MS .
Q. How can researchers reconcile contradictory data on THC3G’s biological activity in metabolic studies?
Inconsistencies (e.g., elevated THC3G in anxiety-related metabolomes vs. its inert role in inflammation) may stem from context-dependent UGT regulation. Design studies to:
- Control for comorbidities (e.g., acute coronary syndrome) that alter cortisol dynamics.
- Use CRISPR-edited cell lines to isolate UGT-mediated effects from other metabolic pathways.
- Compare THC3G levels with upstream precursors (e.g., tetrahydrocortisone) to distinguish synthesis from clearance effects .
Q. What strategies improve the stability of THC3G in long-term storage for longitudinal studies?
Store lyophilized THC3G at −80°C under nitrogen to prevent hydrolysis. In solution, maintain pH 4–5 (acetate buffer) and avoid freeze-thaw cycles. For biological samples, add sodium azide (0.1%) to inhibit microbial glucuronidase activity .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to assess THC3G’s pharmacokinetic parameters?
Administer deuterium-labeled cortisol orally or intravenously in human volunteers, collecting serial plasma/urine samples over 24 hours. Use non-compartmental analysis (NCA) to calculate:
Q. What statistical approaches are recommended for analyzing THC3G’s association with disease biomarkers?
Orthogonal partial least squares-discriminant analysis (OPLS-DA) effectively identifies THC3G as a discriminant metabolite in multivariate datasets (e.g., anxiety-ACS cohorts). Validate findings with permutation tests (n > 200) to exclude overfitting. For longitudinal data, mixed-effects models account for intra-subject variability .
Q. How can researchers address limitations in THC3G’s detection limits for low-abundance studies?
Pre-concentrate samples via immunoaffinity columns targeting the glucuronide moiety. Alternatively, employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced specificity. For exploratory studies, use untargeted metabolomics with data-dependent acquisition (DDA) to capture unknown conjugates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
